molecular formula C31H52N2O3 B12286389 (2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate

Cat. No.: B12286389
M. Wt: 500.8 g/mol
InChI Key: VOWWLFWYIUDQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and applications in medicine, particularly in hormone therapy and anti-inflammatory treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. The specific synthetic route for (2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate would involve:

    Formation of the Androstane Nucleus: This can be achieved through various organic synthesis techniques, including cyclization reactions.

    Introduction of Piperidinyl Groups: This step would involve the substitution of hydrogen atoms with piperidinyl groups at the 2 and 16 positions.

    Acetylation: The final step would involve the acetylation of the 3-hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of steroidal compounds often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The specific conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Steroidal compounds can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.

    Substitution: Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, steroidal compounds are studied for their unique structural properties and reactivity. They serve as model compounds for understanding complex organic reactions.

Biology

In biology, these compounds are investigated for their role in cellular processes and signaling pathways. They can act as hormones or hormone analogs, influencing various physiological functions.

Medicine

Medically, steroidal compounds are used in hormone replacement therapy, anti-inflammatory treatments, and as contraceptives. Their ability to modulate biological pathways makes them valuable in treating a range of conditions.

Industry

Industrially, steroidal compounds are used in the production of pharmaceuticals, cosmetics, and as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of (2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate would involve its interaction with specific molecular targets, such as hormone receptors. The compound could bind to these receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Testosterone Acetate: A similar steroidal compound used in hormone therapy.

    Estradiol Acetate: Another steroidal compound with applications in hormone replacement therapy.

    Nandrolone Decanoate: Used in the treatment of anemia and osteoporosis.

Uniqueness

(2beta,3alpha,5alpha,16beta,17beta)-2,16-Di-(1-piperidinyl)androstane-3,17-diol 3-Acetate is unique due to the presence of piperidinyl groups at the 2 and 16 positions, which could confer distinct biological activities and pharmacokinetic properties compared to other steroidal compounds.

Properties

IUPAC Name

[17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-29,35H,4-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWWLFWYIUDQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.